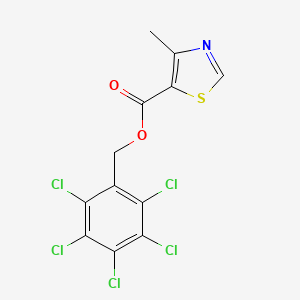![molecular formula C20H13N3O4 B2592215 3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde CAS No. 210825-10-8](/img/structure/B2592215.png)
3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde is a heterocyclic compound that features a unique combination of furan, pyrazole, and nitrophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
準備方法
The synthesis of 3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring. The reaction conditions often involve the use of acetic acid as a solvent and anhydrous sodium acetate as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form hydrazones, oximes, and other derivatives.
Common reagents used in these reactions include lithium hydroxide for hydrolysis, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
科学的研究の応用
3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
作用機序
The mechanism of action of 3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The compound’s unique structure allows it to form non-covalent interactions with these targets, leading to various pharmacological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar compounds to 3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde include other furan and pyrazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance, nitrofurantoin and other nitrofuran derivatives are well-known for their antimicrobial properties . The uniqueness of this compound lies in its combination of furan, pyrazole, and nitrophenyl groups, which contribute to its diverse biological activities .
特性
IUPAC Name |
3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c24-13-15-12-22(16-4-2-1-3-5-16)21-20(15)19-11-10-18(27-19)14-6-8-17(9-7-14)23(25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRAOZCCONZZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2592132.png)
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2592134.png)
![4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2592136.png)
![2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide](/img/structure/B2592138.png)
![4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2592141.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592145.png)




![Tert-butyl (2S)-2-[4-(but-2-ynoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2592153.png)

